molecular formula C22H22FN3O2 B1443665 (+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione CAS No. 156862-51-0

(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B1443665
M. Wt: 379.4 g/mol
InChI Key: XLJWJFKYRFPJSD-JMRRQPBMSA-N
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Description

(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Quinazolinedione derivatives have been studied for their potential anticonvulsant properties. A study synthesized several 3-amino-2,4(1H,3H)-quinazolinediones, discovering that four out of ten compounds exhibited notable anticonvulsant activity in mice, highlighting their potential in treating seizures or epilepsy (Kornet, Varia, & Beaven, 1984).

Antimicrobial Activity

Some quinazolinediones have been explored for their antimicrobial potential. A study synthesizing novel fluorine-containing quinazolinedione derivatives showed significant in vitro antimicrobial potency against a range of bacteria and fungi, suggesting their usefulness in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Cytotoxicity and Anticancer Activity

The cytotoxicity and potential anticancer effects of quinazolinediones have been a significant area of research. For instance, a study on various synthesized quinazolinediones revealed their cytotoxicity against human tumor cell lines, indicating their potential application in cancer therapy (Gürsoy & Karalı, 2003).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of quinazolinediones. Studies have detailed methods for synthesizing various quinazolinedione derivatives, contributing to the development of new pharmaceutical compounds with potential therapeutic applications (Rivero, Espinoza, & Somanathan, 2004).

properties

IUPAC Name

3-[2-[(1R,5S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18?,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWJFKYRFPJSD-JMRRQPBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione

CAS RN

156862-51-0
Record name Belaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156862510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 2
Reactant of Route 2
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 3
Reactant of Route 3
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 4
Reactant of Route 4
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 5
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 6
(+)-3-(2-((1S,5R,6S)-6-(p-Fluorophenyl)-3-azabicyclo(3.2.0)hept-3-yl)ethyl)-2,4(1H,3H)-quinazolinedione

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